molecular formula C17H16N2O3 B15023546 5-(2,3-Dimethoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole

5-(2,3-Dimethoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B15023546
M. Wt: 296.32 g/mol
InChI Key: MMROPRFCDCJQQM-UHFFFAOYSA-N
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Description

5-(2,3-Dimethoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom

Preparation Methods

The synthesis of 5-(2,3-Dimethoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2,3-dimethoxybenzohydrazide with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction mixture is then heated to promote cyclization, resulting in the formation of the oxadiazole ring.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

5-(2,3-Dimethoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents. Common reagents include halogens, alkylating agents, and acylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(2,3-Dimethoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Medicine: The compound is being investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: It is used in the development of advanced materials, including polymers and liquid crystals, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-(2,3-Dimethoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

5-(2,3-Dimethoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole can be compared with other similar compounds, such as:

    2,5-Dimethoxy-4-methylphenethylamine: This compound shares structural similarities but differs in its functional groups and overall reactivity.

    Phenylboronic pinacol esters: These compounds have different core structures but may exhibit similar reactivity in certain chemical reactions.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

IUPAC Name

5-(2,3-dimethoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C17H16N2O3/c1-11-7-9-12(10-8-11)16-18-17(22-19-16)13-5-4-6-14(20-2)15(13)21-3/h4-10H,1-3H3

InChI Key

MMROPRFCDCJQQM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C(=CC=C3)OC)OC

Origin of Product

United States

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